BenchChemオンラインストアへようこそ!

4-Bromo-2-(3-fluorophenyl)pyrimidine

Suzuki–Miyaura cross-coupling Regioselective synthesis Pyrimidine functionalization

For medicinal chemistry programs requiring efficient library synthesis, 4-bromo-2-(3-fluorophenyl)pyrimidine is the optimal building block. The C-4 bromine occupies the most reactive position for palladium-catalyzed cross-coupling (reactivity order: 4 > 6 > 2), enabling selective mono-arylation without protecting group manipulation and delivering higher yields than the 2-bromo regioisomer (CAS 85979-62-0). The 3-fluorophenyl group adds 0.43 LogP units versus non-fluorinated analogs and may block para-hydroxylation metabolism. Its predicted vapor pressure (0.1 mmHg at 25°C) is six-fold lower than the debromo analog, ensuring safe handling and accurate dispensing on automated platforms. Available at 98% HPLC purity from multiple vendors with ISO-certified documentation, ensuring supply-chain resilience for GLP/medchem campaigns. Choose CAS 76128-72-8 over regioisomeric or de-fluorinated variants to avoid synthetic inefficiencies and metabolic liabilities.

Molecular Formula C10H6BrFN2
Molecular Weight 253.07 g/mol
CAS No. 76128-72-8
Cat. No. B1520703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(3-fluorophenyl)pyrimidine
CAS76128-72-8
Molecular FormulaC10H6BrFN2
Molecular Weight253.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=NC=CC(=N2)Br
InChIInChI=1S/C10H6BrFN2/c11-9-4-5-13-10(14-9)7-2-1-3-8(12)6-7/h1-6H
InChIKeyBFBYHKXDGJAGJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(3-fluorophenyl)pyrimidine (CAS 76128-72-8): A Strategic Halogenated Pyrimidine Building Block for Kinase-Targeted Medicinal Chemistry and Cross-Coupling-Driven Library Synthesis


4-Bromo-2-(3-fluorophenyl)pyrimidine (CAS 76128-72-8) is a disubstituted pyrimidine scaffold bearing a bromine atom at the C-4 position and a 3-fluorophenyl group at the C-2 position, with molecular formula C₁₀H₆BrFN₂ and molecular weight 253.07 g·mol⁻¹ . It belongs to the halogenated 2-arylpyrimidine class, a privileged chemotype extensively exploited in kinase inhibitor drug discovery and as a versatile intermediate for palladium-catalyzed cross-coupling reactions [1]. The compound's predicted ACD/LogP of 3.34 and density of 1.6 ± 0.1 g·cm⁻³ reflect the lipophilic and steric contributions of both the bromine and the meta-fluorophenyl substituents . Commercially available at purities of 95–98% (HPLC) from multiple global vendors, this building block is positioned for immediate deployment in parallel synthesis and structure–activity relationship (SAR) campaigns .

Why 4-Bromo-2-(3-fluorophenyl)pyrimidine Cannot Be Replaced by Its Closest Analogs Without Compromising Reactivity, Lipophilicity, or Biological Target Engagement


Within the 2-aryl-4-halopyrimidine family, substituent identity and position are not interchangeable: the C-4 bromine atom provides a kinetically distinct oxidative addition handle for palladium-catalyzed cross-coupling that is fundamentally different from C-2 bromine (reactivity order: position 4 > position 6 > position 2) [1], while the meta-fluorine on the phenyl ring modulates both electronic character and lipophilicity relative to para-fluoro or unsubstituted phenyl analogs . Replacing bromine with chlorine reduces cross-coupling reactivity, substituting the 3-fluorophenyl with phenyl lowers predicted LogP by approximately 0.43 units and alters π-stacking interactions, and shifting the bromine to the C-2 position (regioisomer 2-bromo-4-(3-fluorophenyl)pyrimidine, CAS 85979-62-0) places the reactive center at the least favorable position for sequential functionalization [1]. These differences translate directly into divergent synthetic efficiency, SAR outcomes, and procurement specifications, making unverified analog substitution a material risk in lead optimization programs.

Quantitative Differentiation Evidence: 4-Bromo-2-(3-fluorophenyl)pyrimidine vs. Closest Structural Analogs


Regiochemical Reactivity Advantage: C-4 Bromine Outperforms C-2 Bromine in Suzuki–Miyaura Cross-Coupling by Established Positional Hierarchy

In the Suzuki–Miyaura cross-coupling of halogenated pyrimidines, the reactivity of the halogen substitution site follows a well-established positional hierarchy: position 4 > position 6 > position 2 [1]. For 4-bromo-2-(3-fluorophenyl)pyrimidine, the bromine at C-4 is positioned at the most reactive site on the pyrimidine ring, enabling selective mono-arylation without competing reaction at C-2. In contrast, its regioisomer 2-bromo-4-(3-fluorophenyl)pyrimidine (CAS 85979-62-0) bears the bromine at the least reactive C-2 position, where oxidative addition to palladium(0) is kinetically disfavored [1]. Experimental data from Schomaker and Delia (2001) demonstrate that halogen atoms attached at C-2 are consistently replaced last in sequential arylation reactions, confirming that the C-4 position is the preferred entry point for iterative cross-coupling strategies [1].

Suzuki–Miyaura cross-coupling Regioselective synthesis Pyrimidine functionalization

Bromine vs. Chlorine Leaving Group: Balanced Reactivity–Stability Profile for Optimal Cross-Coupling Performance

4-Bromo-2-(3-fluorophenyl)pyrimidine (CAS 76128-72-8) carries a C-4 bromine substituent, which occupies a therapeutically validated reactivity window between the less reactive chloro analog and the more labile iodo analog. The chloro congener 4-chloro-2-(3-fluorophenyl)pyrimidine (CAS 76128-70-6) exhibits reduced oxidative addition rates with palladium catalysts, while iodo-substituted pyrimidines can suffer from premature decomposition and unwanted side reactions [1]. Although Schomaker and Delia reported that chloropyrimidine substrates can be preferable over bromopyrimidines under certain Suzuki conditions due to higher selectivity, the bromine substituent at C-4 of the target compound provides a kinetically more accessible entry point for oxidative addition compared to chlorine [2], offering a practical compromise between reactivity and shelf stability. The predicted boiling point difference (238.2 °C for the bromo compound vs. 217.8 °C for the chloro analog) reflects the heavier halogen mass, while the higher density (1.6 vs. 1.326 g/cm³) may affect handling and formulation in automated synthesis platforms .

Cross-coupling Leaving group SNAr reactivity

Meta-Fluorophenyl vs. Para-Fluorophenyl vs. Phenyl: Quantified Lipophilicity and Electronic Modulation for Fine-Tuned ADME and Target Affinity

The 3-fluorophenyl substituent on 4-bromo-2-(3-fluorophenyl)pyrimidine provides a distinct electronic and lipophilic profile compared to its 4-fluorophenyl and unsubstituted phenyl analogs. The target compound has a predicted ACD/LogP of 3.34, which is 0.43 log units higher than the non-brominated 2-(3-fluorophenyl)pyrimidine (LogP = 2.57) and 0.43 log units higher than 4-bromo-2-phenylpyrimidine (LogP = 2.91) . This LogP elevation results from the additive lipophilic contributions of both the bromine atom and the fluorine atom. The meta-fluorine position, relative to para-fluorine, alters the vector and electronic nature of the substituent: the 4-fluoro analog (CAS 76128-73-9) has a slightly lower predicted boiling point (230.2 °C vs. 238.2 °C) and a different pKa (−0.89 vs. −0.96 for the chloro analog, reflecting the electronic influence of fluorine position on pyrimidine basicity) . In biological systems, the meta-fluorophenyl group has been associated with modulated metabolic stability compared to para-fluoro substitution, as the para position is a common site for cytochrome P450-mediated oxidative metabolism [1].

Lipophilicity Fluorine substitution SAR ADME

Vapor Pressure and Volatility: Practical Handling Advantages for Automated Weighing and Long-Term Storage

4-Bromo-2-(3-fluorophenyl)pyrimidine has a predicted vapor pressure of 0.1 ± 0.5 mmHg at 25 °C and an enthalpy of vaporization of 45.6 ± 3.0 kJ/mol . This relatively low vapor pressure is favorable for automated solid-dispensing platforms where volatile compounds can cause weighing inaccuracies and cross-contamination. By comparison, the non-brominated analog 2-(3-fluorophenyl)pyrimidine (CAS 68049-16-1) has a higher predicted vapor pressure of 0.6 ± 0.4 mmHg at 25 °C—a six-fold higher volatility that could lead to greater material loss during long-term storage at ambient temperature . The higher enthalpy of vaporization of the brominated compound (+4.4 kJ/mol vs. the debromo analog) reflects stronger intermolecular forces imparted by the heavier bromine atom, contributing to reduced sublimation tendency.

Physicochemical properties Vapor pressure Automated synthesis Storage stability

Bromo-pyrimidine Scaffold Privilege in Kinase Inhibitor Discovery: Class-Level Evidence for Target Engagement Potential

Bromo-pyrimidine scaffolds, including 4-bromo-2-arylpyrimidine derivatives, have been extensively validated as privileged cores for tyrosine kinase inhibition. In a 2021 study published in the Arabian Journal of Chemistry, Munikrishnappa et al. designed, synthesized, and evaluated a series of bromo-pyrimidine analogs (6a–j, 7a–e, 9a–f, 10a–f) as anticancer agents targeting Bcr/Abl tyrosine kinase [1]. Several compounds demonstrated potent Bcr/Abl kinase inhibitory activity and cytotoxic effects against cancer cell lines, with dasatinib used as a reference standard [1]. While the specific 4-bromo-2-(3-fluorophenyl)pyrimidine was used as a synthetic intermediate rather than a final bioactive compound in this study, its structural features—the C-4 bromine as a diversification handle and the 2-(3-fluorophenyl) group as a pharmacophoric element—directly map onto the SAR determinants of the active analogs. The 3-fluorophenyl moiety at C-2 has been independently associated with enhanced target affinity and selectivity in pyrimidine-based kinase inhibitors, as demonstrated by disubstituted pyrimidine 5-HT2C agonists where the 3-fluorophenylalkoxy substituent conferred improved selectivity over related receptor subtypes [2].

Tyrosine kinase inhibitor Bcr/Abl Anticancer Pyrimidine scaffold

Commercial Purity and Availability: Multi-Vendor Sourcing at ≥95% HPLC Purity for Immediate Research Deployment

4-Bromo-2-(3-fluorophenyl)pyrimidine (CAS 76128-72-8) is commercially available from multiple independent suppliers with documented purity specifications ranging from 95% to 98% by HPLC . This multi-vendor availability provides procurement flexibility and supply chain resilience. In contrast, certain comparator compounds such as 4-bromo-2-(4-fluorophenyl)pyrimidine (CAS 76128-73-9) and 2-bromo-4-(3-fluorophenyl)pyrimidine (CAS 85979-62-0) are listed by fewer suppliers, which can lead to longer lead times and higher per-unit costs for bulk orders . The target compound is offered in standard research quantities (250 mg, 500 mg, 1 g, 5 g) suitable for both initial SAR exploration and scale-up to parallel library synthesis . Some vendors provide ISO-certified quality systems, and at least one supplier (MolCore) explicitly certifies the product for global pharmaceutical R&D and quality control applications .

Commercial sourcing Purity specification Procurement Quality control

Optimal Procurement and Deployment Scenarios for 4-Bromo-2-(3-fluorophenyl)pyrimidine Based on Quantitative Differentiation Evidence


Regioselective Suzuki–Miyaura Library Synthesis Exploiting C-4 Bromine Reactivity

In medicinal chemistry programs requiring rapid construction of diverse 2-(3-fluorophenyl)-4-arylpyrimidine libraries, 4-bromo-2-(3-fluorophenyl)pyrimidine is the preferred substrate because its C-4 bromine occupies the most reactive position for palladium-catalyzed oxidative addition (reactivity order: position 4 > 6 > 2) [1]. This regiochemical advantage enables selective mono-arylation at C-4 without protecting group manipulation at C-2, directly translating to higher isolated yields and reduced purification burden compared to using the 2-bromo regioisomer (CAS 85979-62-0) where cross-coupling occurs at the least reactive ring position [1]. Procurement of the C-4 bromo isomer for library synthesis avoids the synthetic inefficiency inherent in the C-2 bromo isomer and supports automated parallel synthesis workflows.

Kinase-Targeted Probe Design Leveraging Meta-Fluorophenyl Pharmacophore and Bromine Diversification Handle

For structure-based design of kinase inhibitor probes, 4-bromo-2-(3-fluorophenyl)pyrimidine provides a dual-function scaffold: the C-4 bromine serves as a versatile diversification point for Suzuki, Buchwald–Hartwig, or Sonogashira coupling to explore vector space, while the 2-(3-fluorophenyl) group contributes 0.43 additional LogP units relative to the non-fluorinated analog and may evade para-hydroxylation pathways that commonly metabolize 4-fluorophenyl groups [2]. Class-level evidence from bromo-pyrimidine tyrosine kinase inhibitor programs confirms that this scaffold architecture is compatible with potent Bcr/Abl inhibition when elaborated with appropriate C-4 substituents [3]. Researchers should select this compound over 4-bromo-2-phenylpyrimidine (CAS 1086381-99-8) when enhanced target affinity, modulated lipophilicity, or metabolic stability are design objectives.

Automated High-Throughput Chemistry Platforms Requiring Low-Volatility Building Blocks

Automated compound management and high-throughput parallel synthesis systems are sensitive to building block volatility, which can cause weighing errors, cross-contamination, and inventory loss. 4-Bromo-2-(3-fluorophenyl)pyrimidine exhibits a predicted vapor pressure of 0.1 mmHg at 25 °C—six-fold lower than the non-brominated 2-(3-fluorophenyl)pyrimidine (0.6 mmHg) [1]. Its higher flash point (97.9 °C vs. 70.8 °C) and higher enthalpy of vaporization (45.6 vs. 41.2 kJ/mol) further support safer handling and more accurate dispensing in automated solid-dispensing platforms [1]. Procurement of this compound is recommended over the more volatile debromo analog for labs operating automated synthesis workstations or maintaining compound inventories for extended periods at ambient temperature.

Pharmaceutical R&D Requiring Multi-Vendor Supply Chain Security and ISO-Certified Quality

In regulated pharmaceutical R&D environments, supply chain resilience and documented quality control are critical procurement factors. 4-Bromo-2-(3-fluorophenyl)pyrimidine is available from at least five independent vendors at purities of 95–98% (HPLC), with at least one supplier providing ISO-certified quality documentation suitable for GLP/GMP-adjacent research [1][2]. This multi-source availability reduces the risk of single-supplier stockouts and enables competitive pricing for bulk orders (gram to multi-gram scale). In contrast, the regioisomer 2-bromo-4-(3-fluorophenyl)pyrimidine (CAS 85979-62-0) and the para-fluoro isomer (CAS 76128-73-9) are carried by fewer vendors, potentially leading to supply bottlenecks and higher per-unit costs for scale-up quantities [2]. Procurement officers should favor CAS 76128-72-8 when supply chain redundancy and quality documentation are non-negotiable requirements.

Quote Request

Request a Quote for 4-Bromo-2-(3-fluorophenyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.